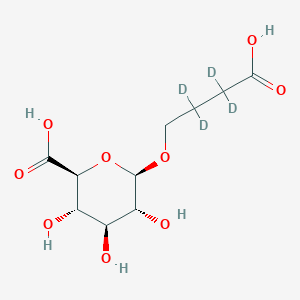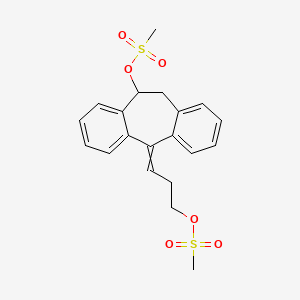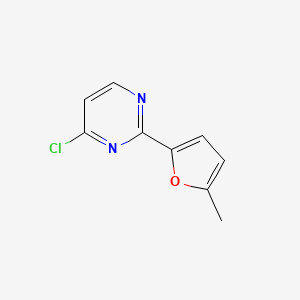
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2(Anagrelide Impurity A)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is a labeled analogue of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine, which is an impurity of Anagrelide. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 typically involves the reaction of 6-amino-2,3-dichlorobenzylamine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C2 isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or chloro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: As a research tool in drug development and pharmacokinetics.
Industry: Used in the synthesis of other complex molecules and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and experimental conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine: The unlabeled version of the compound.
Anagrelide Impurity A: Another related compound used in similar research applications
Uniqueness
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies and other research applications. This labeling provides a distinct advantage in experiments requiring high sensitivity and specificity.
Propiedades
Fórmula molecular |
C11H14Cl2N2O2 |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3/i6+1,10+1 |
Clave InChI |
GXKCDDOGWWCMAO-UFYQYTSASA-N |
SMILES isomérico |
CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)N |
SMILES canónico |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


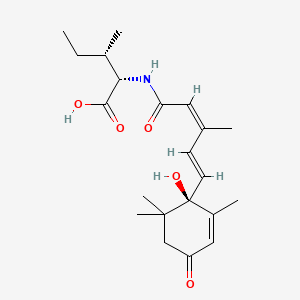
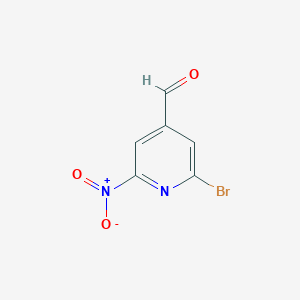
![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)




